2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde
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Overview
Description
2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure It is characterized by the presence of a methoxy group at the 2-position and an aldehyde group at the 3-position, along with a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization in the presence of catalytic systems. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.
Reduction: 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-Methoxyquinoline-3-carbaldehyde
- 6-Fluoro-2-methoxyquinoline-3-carbaldehyde
Uniqueness
2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both a methoxy and an aldehyde group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h6-7H,2-5H2,1H3 |
InChI Key |
XIUSGWDZCGZUMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCCC2=N1)C=O |
Origin of Product |
United States |
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